Physicochemical Differentiation: Distinct Lipophilicity (LogP) vs. 2-Bromo-6-fluoro-4-methylphenol Regioisomer
The lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a critical parameter for predicting membrane permeability and solubility. 2-Bromo-4-fluoro-3-methylphenol exhibits a calculated XLogP3-AA value of 2.7, which is measurably higher than the LogP of 2.6 reported for its close structural analog, 2-Bromo-6-fluoro-4-methylphenol (CAS 1394291-51-0) [1]. This difference, while seemingly small, can translate into a meaningful shift in a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making 2-Bromo-4-fluoro-3-methylphenol the preferred intermediate for optimizing the lipophilic balance of a drug candidate scaffold.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 2-Bromo-6-fluoro-4-methylphenol (CAS 1394291-51-0): LogP = 2.6 |
| Quantified Difference | ΔLogP = +0.1 (target compound is more lipophilic) |
| Conditions | Calculated XLogP3-AA values from PubChem computational pipeline [1] |
Why This Matters
A higher LogP for the intermediate can be inherited by downstream products, influencing their ability to cross cell membranes and their overall pharmacokinetic suitability.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17776995, 2-Bromo-4-fluoro-3-methylphenol. Retrieved April 21, 2026. View Source
